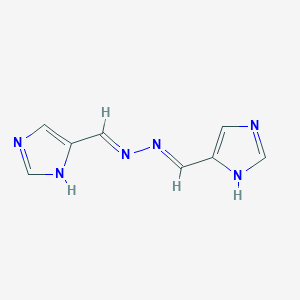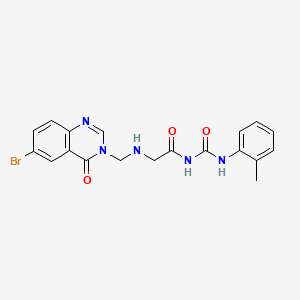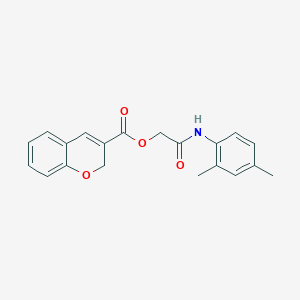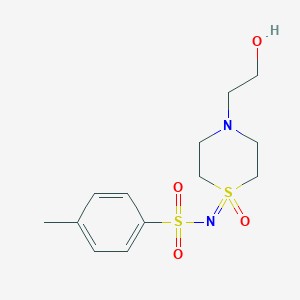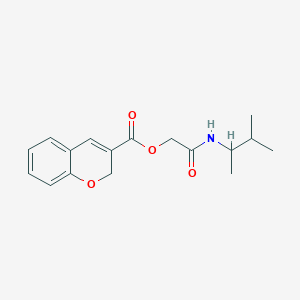
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the isopropylbenzyl group adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amine is then reacted with a suitable aldehyde or ketone to form the propanoic acid backbone.
Introduction of the Isopropylbenzyl Group: The isopropylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Free amine after Boc removal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the Boc-protected amine group.
Medicine
In medicinal chemistry, the compound serves as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug design.
Industry
In the pharmaceutical industry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is used in the large-scale synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid depends on its specific application. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid
Uniqueness
The presence of the tert-butoxycarbonyl group in ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid provides unique reactivity patterns, particularly in protecting the amine group during synthesis. The isopropylbenzyl group adds steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
This compound’s unique combination of protecting groups and chiral centers makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H27NO4 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-12(2)14-8-6-13(7-9-14)10-15(16(20)21)11-19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21)/t15-/m1/s1 |
Clé InChI |
NJTNBHQHHUMGGT-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


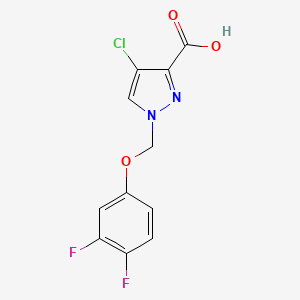
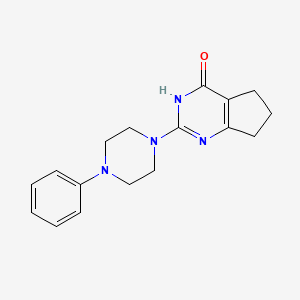
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
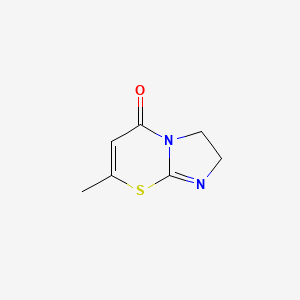
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
